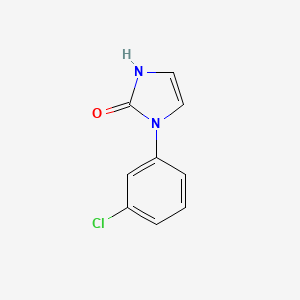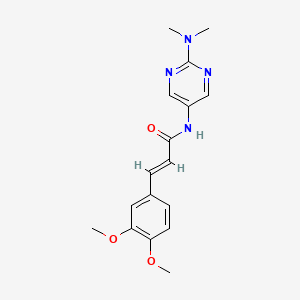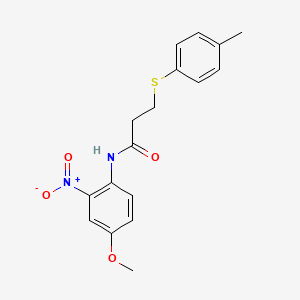![molecular formula C17H19F2N3O2 B2723467 N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide CAS No. 1428053-26-2](/img/structure/B2723467.png)
N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide, also known as DPP-4 inhibitor, is a type of medication used to treat type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down incretin hormones. This leads to increased insulin secretion and decreased glucagon secretion, resulting in lower blood sugar levels.
Mécanisme D'action
N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors work by inhibiting the enzyme this compound, which is responsible for breaking down incretin hormones. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), stimulate insulin secretion and inhibit glucagon secretion. By inhibiting this compound, this compound inhibitors increase the levels of GLP-1 and GIP, leading to increased insulin secretion and decreased glucagon secretion.
Biochemical and Physiological Effects
This compound inhibitors have several biochemical and physiological effects. They increase insulin secretion, decrease glucagon secretion, and lower blood sugar levels. In addition, this compound inhibitors have been found to have cardiovascular benefits, such as reducing the risk of heart failure and improving endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors have several advantages for lab experiments. They are easy to administer and have a well-defined mechanism of action. In addition, this compound inhibitors have been extensively studied and have a good safety profile. However, there are also some limitations. This compound inhibitors may have off-target effects, and their effects may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors. One area of research is the development of more potent and selective this compound inhibitors. Another area of research is the investigation of the cardiovascular benefits of this compound inhibitors. In addition, there is interest in the use of this compound inhibitors in the treatment of other diseases, such as Alzheimer's disease and cancer.
Conclusion
In conclusion, this compound inhibitors are a type of medication used to treat type 2 diabetes. They work by inhibiting the enzyme this compound, leading to increased insulin secretion and decreased glucagon secretion. This compound inhibitors have several biochemical and physiological effects, including lowering blood sugar levels and improving cardiovascular health. There are several future directions for this compound inhibitors, including the development of more potent and selective inhibitors and investigation of their use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors involves several steps, including the reaction of 2,4-difluorobenzylamine with 1-cyclopentyl-3-(2-cyanoethyl) carbodiimide hydrochloride to form the intermediate compound, followed by the reaction of the intermediate compound with butanediamide. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors have been extensively studied in the treatment of type 2 diabetes. They have been shown to effectively lower blood sugar levels and improve glycemic control. In addition, this compound inhibitors have been found to have cardiovascular benefits, such as reducing the risk of heart failure and improving endothelial function.
Propriétés
IUPAC Name |
N'-[cyano-(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O2/c18-11-5-6-13(14(19)9-11)15(10-20)22-17(24)8-7-16(23)21-12-3-1-2-4-12/h5-6,9,12,15H,1-4,7-8H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIVEDHVDPSQMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCC(=O)NC(C#N)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[[2-(methoxymethyl)oxolan-2-yl]methyl]but-2-enamide](/img/structure/B2723385.png)
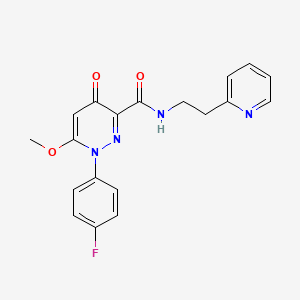
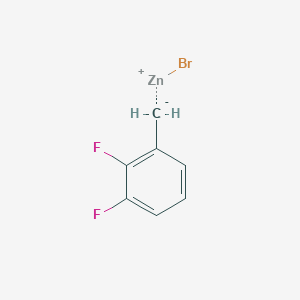
![N-(oxan-4-yl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide](/img/structure/B2723389.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone](/img/structure/B2723391.png)
![4,5-dimethoxy-2-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2723392.png)
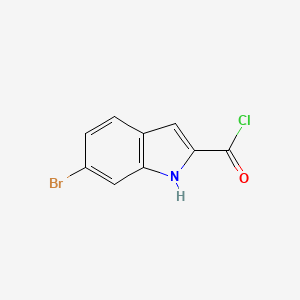
![3-cyclohexyl-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2723394.png)
![1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B2723398.png)
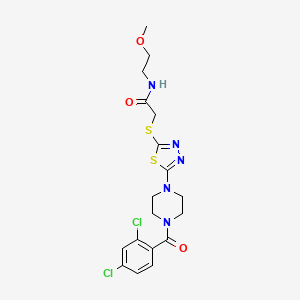
![(3-Bromophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2723401.png)
